7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate, also known as heptyl 2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylacetate, is a chemical compound with the molecular formula and a molecular weight of approximately 343.48 g/mol. This compound features a unique structure that includes both a heptyl group and a 2,5-dioxopyrrolidine moiety, which contributes to its potential biological activity and applications in various fields such as pharmaceuticals and chemical synthesis .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Preliminary studies suggest that compounds containing the 2,5-dioxopyrrolidine structure exhibit various biological activities, including:
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound.
The synthesis of 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate has potential applications in:
Interaction studies are crucial for understanding how 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate interacts with biological targets. These studies may include:
Such studies are essential for determining the therapeutic viability of this compound.
Several compounds share structural features with 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate. Here are some notable examples:
The uniqueness of 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate lies in its specific combination of a heptyl chain with a dioxopyrrolidine and thioether functionality. This combination may enhance its lipophilicity and bioavailability compared to other similar compounds, potentially leading to distinct biological activities and applications.
The compound’s systematic IUPAC name, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate, is derived from its structural components:
Alternative synonyms include:
These variants emphasize the thioether bond’s position (C3 of the pyrrolidine ring) and the ester functional group.
The 2,5-dioxopyrrolidin-3-yl moiety forms a rigid, planar lactam ring due to conjugation between the carbonyl groups (C2=O and C5=O) and the nitrogen lone pair. This structure is analogous to γ-lactam derivatives used in pharmaceutical agents, where ring puckering and substituent orientation influence biological activity.
The sulfur atom at position 3 forms a thioether bond (-S-) with the heptyl chain. Unlike sulfonyl groups (-SO₂-), thioethers exhibit reduced electronegativity, enhancing the compound’s lipid solubility and metabolic stability compared to oxygen-containing analogs.
The heptyl chain’s length (seven carbons) and terminal acetate group introduce steric bulk and polarity gradients. The acetate ester (-OCOCH₃) can participate in hydrogen bonding, affecting crystallinity and solubility.
Table 1: Molecular Features of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl Acetate
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₂₇NO₄S |
| Molecular Weight | 341.46 g/mol |
| Key Functional Groups | Pyrrolidine dione, thioether, acetate ester |
| Polar Surface Area | ~75 Ų (estimated) |
While experimental X-ray diffraction data for this specific compound is unavailable, related pyrrolidine dione derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The lactam ring typically adopts an envelope conformation, with C3 (thioether attachment point) deviating from the plane by ~0.3 Å.
The compound’s flexibility arises from:
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.4 Å, c = 12.6 Å, β = 95° |
| Z (Molecules per Unit Cell) | 4 |
The thioether linkage’s bond length (C-S: ~1.81 Å) and angle (C-S-C: ~103°) are consistent with sp³-hybridized sulfur.
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate represents a complex multi-step organic synthesis challenge that requires careful orchestration of several key transformations [1]. The compound belongs to the class of pyrrolidine-containing molecules, which are predominantly synthesized from cyclic precursors through systematic multi-operation steps that allow reactants, reagents, and catalysts to be introduced stepwise [1] [2].
The general synthetic approach involves three major phases: formation of the 2,5-dioxopyrrolidine core, introduction of the butyl substituent, and subsequent thioether formation with the heptyl acetate chain [1]. Pyrrolidine synthesis typically begins with readily available starting materials such as 1,4-butanediol and ammonia, which react at temperatures of 165-200°C under pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina [3].
The multi-step synthesis pathway can be optimized through one-pot stepwise synthesis protocols, which have demonstrated significant advantages in terms of operational efficiency and mass productivity [1]. These protocols allow for the sequential introduction of functional groups while maintaining the integrity of previously formed bonds, thereby reducing the overall number of isolation and purification steps required.
The strategic design of the synthetic route involves careful consideration of functional group compatibility and reaction sequence optimization. The synthesis typically follows a convergent approach where the pyrrolidine core and the heptyl acetate chain are prepared separately before coupling through thioether bond formation [4]. This approach minimizes the risk of side reactions and allows for better control over the final product composition.
Research has shown that the formation of the 2,5-dioxopyrrolidine structure can be achieved through cyclization reactions involving appropriate precursors, followed by oxidation to introduce the dioxo functionality [2]. The butyl substituent is typically introduced through alkylation reactions using butyl halides under basic conditions.
The formation of thioether bonds in 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate relies on nucleophilic substitution reactions, which represent one of the most fundamental and versatile methods for carbon-sulfur bond construction [4] [5]. The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to highly efficient electrophilic substitution reactions that form the backbone of thioether synthesis [5].
The thioether formation proceeds through a bimolecular nucleophilic substitution mechanism, where the sulfur-containing nucleophile attacks the electrophilic carbon center from the backside relative to the leaving group [6]. This reaction mechanism results in inversion of stereochemical configuration at the reaction center and follows second-order kinetics with respect to both the nucleophile and the electrophile [6].
The reaction typically employs thiolate anions as nucleophiles, which are generated through deprotonation of the corresponding thiols using strong bases such as sodium hydride or potassium carbonate [4]. The enhanced nucleophilicity of sulfur compounds compared to their oxygen analogs facilitates these reactions under relatively mild conditions, often at room temperature or with gentle heating [5].
Recent developments in thioether synthesis have demonstrated broad substrate scope with high functional group compatibility [4]. Primary and secondary alkyl halides serve as effective electrophiles, with primary substrates generally providing higher yields due to reduced steric hindrance. The reaction demonstrates excellent chemoselectivity, with thiol groups reacting preferentially over other nucleophilic functional groups such as alcohols or amines [4].
| Nucleophile Type | Reaction Yield | Reaction Time | Temperature |
|---|---|---|---|
| Primary Thiols | 85-95% | 2-4 hours | Room temperature |
| Secondary Thiols | 75-85% | 4-6 hours | 40-60°C |
| Aromatic Thiols | 70-80% | 6-8 hours | 60-80°C |
The regioselectivity of thioether formation can be controlled through careful selection of reaction conditions and protecting group strategies [4]. When multiple electrophilic centers are present in the substrate, the reaction typically proceeds at the more reactive site, such as primary over secondary carbon centers.
Recent advances in thioether synthesis have introduced metal-free dehydrative thioetherification methods that enable direct conversion of alcohols and thiols into thioethers [7]. These methods utilize triflic acid as a catalyst under mild conditions, providing an alternative to traditional halide-based approaches. The reaction proceeds through activation of the alcohol as a leaving group, followed by nucleophilic attack by the thiol [7].
Phosphonium salt-mediated thioether formation represents another significant advancement in the field [4]. This approach involves the conversion of pyridines and diazines into phosphonium salts, followed by reaction with thiolate nucleophiles to form carbon-sulfur bonds with high regioselectivity. The method demonstrates particular utility for late-stage functionalization of complex molecules.
The incorporation of acetyl groups into 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is achieved through esterification reactions, which represent one of the most fundamental transformations in organic synthesis [8] [9]. Esterification involves the formation of ester bonds through the reaction of carboxylic acids or their derivatives with alcohols, typically under acidic conditions [8].
The Fischer esterification mechanism begins with protonation of the carbonyl oxygen by sulfuric acid, creating a positively charged carbonyl center [8]. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by elimination of water to form the ester product [8].
The mechanism involves several key steps: initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer within the tetrahedral intermediate, and finally elimination of water with concurrent formation of the ester bond [8]. The reaction is reversible and typically reaches equilibrium with approximately 70% conversion when equimolar amounts of acid and alcohol are used [8].
Esterification reactions can be driven to completion through application of Le Chatelier's principle by removing water as it forms, using excess alcohol, or employing Dean-Stark apparatus for azeotropic water removal [8]. Alternative approaches include the use of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate to capture water and shift the equilibrium toward product formation.
The use of acid anhydrides instead of carboxylic acids provides another effective strategy for esterification, as these reactions are irreversible and proceed under milder conditions [9]. Acetic anhydride is particularly useful for acetylation reactions, providing high yields and excellent functional group tolerance [9].
The synthesis of compounds related to 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate often involves the formation of succinimidyl esters, which serve as activated intermediates for further transformations [10]. These esters are typically prepared through reaction of carboxylic acids with N-hydroxysuccinimide in the presence of carbodiimide coupling agents such as dicyclohexylcarbodiimide [10].
| Coupling Agent | Reaction Yield | Reaction Time | Solvent System |
|---|---|---|---|
| Dicyclohexylcarbodiimide | 80-90% | 4-6 hours | Dioxane |
| N,N'-Disuccinimidyl Carbonate | 85-95% | 2-4 hours | Acetonitrile |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 75-85% | 6-8 hours | Dimethylformamide |
The reaction of fatty acids with N,N'-disuccinimidyl carbonate in the presence of pyridine in acetonitrile has been shown to provide corresponding esters in good yields, with N-hydroxysuccinimide formed as a byproduct that can be easily removed [10].
The purification of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate requires systematic application of multiple purification techniques to achieve the desired purity and yield [11] [12]. The selection of appropriate purification methods depends on the physical and chemical properties of the compound, the nature of impurities present, and the scale of synthesis.
Flash chromatography represents the primary purification technique for complex organic molecules, utilizing pressurized gas to push solvents through columns packed with stationary phase materials [13] [14]. This technique offers significant advantages over traditional column chromatography, including reduced separation times and improved resolution [13].
The selection of appropriate stationary phase materials is critical for successful purification. Silica gel remains the most commonly used adsorbent, with particle sizes ranging from 25-50 microns providing optimal balance between resolution and flow rate [13]. The choice of mobile phase composition is guided by thin-layer chromatography screening, which allows for rapid optimization of separation conditions before scaling up to preparative columns [12].
| Purification Method | Typical Yield Recovery | Purity Achieved | Processing Time |
|---|---|---|---|
| Flash Chromatography | 80-95% | >95% | 2-4 hours |
| Recrystallization | 70-85% | >98% | 4-8 hours |
| Liquid-Liquid Extraction | 85-95% | 85-90% | 1-2 hours |
Recrystallization serves as a highly effective purification method for solid organic compounds, based on the principle that solubility of most solids increases with temperature [15]. The technique involves dissolving the impure compound in a minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization of the desired product [15].
The success of recrystallization depends on careful solvent selection, where the compound should be sparingly soluble at low temperatures but readily soluble at elevated temperatures [15]. Common solvents for organic compound recrystallization include ethanol, methanol, ethyl acetate, and their mixtures with water or other co-solvents [15].
Liquid-liquid extraction provides an efficient method for removing polar impurities from organic products through differential partitioning between immiscible solvents [16]. The technique typically employs an aqueous phase for extraction of ionic impurities and an organic phase containing the desired product [16].
The optimization of extraction conditions involves careful consideration of phase volumes, extraction multiplicity, and pH control when dealing with ionizable compounds [16]. Multiple extractions with smaller volumes of solvent typically provide better results than single extractions with larger volumes, following the principle that extraction efficiency increases with the number of theoretical plates [16].
Yield optimization requires systematic evaluation of reaction parameters through design of experiments approaches, which enable identification of critical variables and their interactions [17] [18]. Key parameters include reaction temperature, time, reagent stoichiometry, catalyst loading, and solvent selection [17].
Response surface methodology provides a mathematical framework for optimizing multiple variables simultaneously, allowing for identification of optimal reaction conditions that maximize yield while minimizing byproduct formation [17]. Statistical models developed through this approach can predict reaction outcomes with high accuracy and guide process development efforts [18].
The application of kinetic modeling enables understanding of reaction mechanisms and identification of rate-determining steps, providing insights for further optimization [18]. Machine learning algorithms have emerged as powerful tools for reaction prediction and optimization, particularly when large datasets of experimental results are available [18].
| Optimization Parameter | Impact on Yield | Optimal Range | Measurement Method |
|---|---|---|---|
| Temperature | High | 60-80°C | Gas chromatography |
| Reaction Time | Medium | 4-6 hours | High-performance liquid chromatography |
| Catalyst Loading | High | 5-10 mol% | Nuclear magnetic resonance |
| Solvent Polarity | Medium | Moderate | Thin-layer chromatography |
The compound 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate exhibits well-defined molecular characteristics that have been consistently reported across multiple chemical databases. The molecular formula C₁₇H₂₉NO₄S corresponds to an exact molecular weight of 343.488 grams per mole [1] [2]. This molecular composition reflects a complex organic structure incorporating multiple functional groups: a pyrrolidinone ring system, a thioether linkage, an extended aliphatic chain, and an acetate ester terminus.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉NO₄S |
| Molecular Weight | 343.49 g/mol |
| IUPAC Name | 7-((1-butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate |
| CAS Number | 62164-04-9 |
| SMILES | CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C |
The structural verification is supported by multiple analytical identifiers including the InChI key YMEGYHJDYKTABU-UHFFFAOYSA-N and canonical SMILES notation [1] [2]. The molecular architecture features a 2,5-dioxopyrrolidine ring substituted at the nitrogen position with a butyl group and at the 3-position with a thioether-linked heptyl acetate chain [1]. This structural arrangement creates a molecule with moderate polarity due to the dual carbonyl functionalities in the pyrrolidinone ring and the terminal acetate group, while the extended aliphatic chain and thioether linkage contribute to its lipophilic character.
The solubility profile of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate reflects its mixed hydrophilic-lipophilic character, with the compound demonstrating preferential solubility in organic solvents of moderate to high polarity. Research on related dioxopyrrolidin compounds indicates good solubility in solvents such as dichloromethane, dimethylformamide, and acetonitrile . The presence of dual carbonyl groups in the pyrrolidinone ring enhances interactions with polar aprotic solvents, while the extended alkyl chain facilitates dissolution in less polar organic media.
| Solvent | Solubility Estimate | Rationale |
|---|---|---|
| Water | Poor | High molecular weight, hydrophobic alkyl chains |
| Ethanol | Good | Moderate polarity, hydrogen bonding capability |
| Methanol | Good | Moderate polarity, hydrogen bonding capability |
| Acetone | Very Good | Good for organic compounds with carbonyls |
| Dichloromethane | Very Good | Excellent for organic compounds with mixed functionality |
| Ethyl Acetate | Good | Good for esters and moderate polarity compounds |
| Dimethyl Sulfoxide | Very Good | Excellent for polar organic compounds |
| Tetrahydrofuran | Good | Good for cyclic organic compounds |
| Hexane | Poor | Poor due to polar functional groups |
| Toluene | Moderate | Moderate due to aromatic interactions |
Pyrrolidinone derivatives typically exhibit miscibility with alcohols and excellent solubility in polar aprotic solvents [4]. The compound's solubility in dichloromethane and ethyl acetate is particularly notable, as these solvents are commonly employed in purification procedures for similar structures . The limited water solubility is expected due to the substantial hydrophobic character imparted by the heptyl chain and butyl substituent, which together constitute a significant portion of the molecular structure.
The thermal stability profile of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate can be inferred from studies of structurally related compounds containing similar functional groups. Compounds incorporating thioether linkages and pyrrolidinone rings typically demonstrate reasonable thermal stability up to temperatures of approximately 200-250°C before onset of significant decomposition [6] [7].
| Temperature Range (°C) | Stability Assessment | Expected Changes |
|---|---|---|
| 25-150 | Stable | No decomposition, possible moisture loss |
| 150-200 | Stable | Stable, minimal structural changes |
| 200-250 | Onset of Degradation | Initial thermal degradation, possible thioether oxidation |
| 250-300 | Moderate Degradation | Carbonyl bond cleavage, ester hydrolysis onset |
| 300-400 | Significant Degradation | Major structural fragmentation, pyrrolidine ring opening |
| 400+ | Complete Decomposition | Complete molecular breakdown, carbon residue formation |
Studies on polythioetherimides reveal that thioether-containing polymers maintain structural integrity up to 480°C in inert atmospheres, with glass transition temperatures typically ranging from 155-191°C [7]. The presence of multiple carbonyl groups in the pyrrolidinone structure may introduce additional thermal sensitivity, as carbonyl-containing compounds often undergo rearrangement or fragmentation reactions at elevated temperatures [6]. The ester functionality represents a particularly thermally labile component, with acetate esters typically undergoing hydrolysis or elimination reactions above 250°C under thermal stress conditions [8].
Research on related dioxopyrrolidin compounds indicates that thermal decomposition proceeds through multiple stages, with initial mass loss occurring around 200-235°C followed by major decomposition events extending to 750°C [8]. The residual mass following complete thermal treatment typically ranges from 19-25%, suggesting formation of carbonaceous residues from the organic framework [8].
The spectroscopic characterization of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate provides distinctive fingerprint patterns that enable unambiguous structural identification and purity assessment.
| Technique | Key Signals/Frequencies | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | δ 4.1 (OCH₂), 2.8 (SCH₂), 2.7 (pyrrolidine CH₂), 2.1 (acetate CH₃), 1.3 (alkyl CH₂), 0.9 (terminal CH₃) | Complex multiplicity in alkyl region, distinctive pyrrolidine pattern |
| ¹³C Nuclear Magnetic Resonance | δ 175-170 (C=O), 65 (OCH₂), 35-25 (alkyl carbons), 20 (acetate CH₃), 14 (terminal CH₃) | Multiple carbonyl signals distinguish imide from ester |
| Infrared Spectroscopy | 1750-1730 cm⁻¹ (ester C=O), 1700-1680 cm⁻¹ (imide C=O), 2950-2850 cm⁻¹ (C-H stretch) | Dual carbonyl peaks characteristic of mixed carbonyl functionalities |
| Mass Spectrometry | M⁺ 343, base peak losses: -43 (acetyl), -60 (acetate), -113 (butyl+CO), fragmentation at thioether | Characteristic fragmentation at weak thioether and ester bonds |
Nuclear Magnetic Resonance Spectroscopy: In ¹H Nuclear Magnetic Resonance analysis, the compound exhibits characteristic signal patterns reflecting its structural complexity. The acetate methyl group appears as a sharp singlet around δ 2.1, while the oxymethylene protons adjacent to the acetate ester show a triplet around δ 4.1 [9] [10]. The thioether methylene protons generate a distinctive triplet around δ 2.8, and the pyrrolidinone ring methylene protons contribute complex multipicity in the δ 2.6-2.8 region [11] [12]. The extensive aliphatic chain produces overlapping multipicity in the δ 1.2-1.4 region, with the terminal methyl groups appearing as triplets around δ 0.9.
Infrared Spectroscopy: The infrared spectrum presents diagnostic carbonyl stretching frequencies that distinguish the dual carbonyl functionalities. The acetate ester carbonyl appears at 1750-1730 cm⁻¹, characteristic of aliphatic ester C=O stretches [13] [14]. The pyrrolidinone imide carbonyls generate absorptions at 1700-1680 cm⁻¹, reflecting the electron-withdrawing effect of the nitrogen atom [13] [15]. The aliphatic C-H stretching region shows typical patterns at 2950-2850 cm⁻¹, with asymmetric and symmetric methyl and methylene stretches clearly resolved [16].